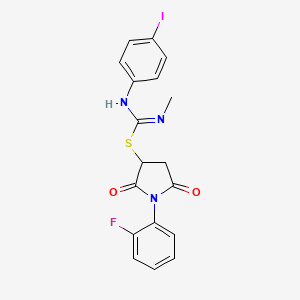![molecular formula C15H13ClO3 B5188528 7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPA and is a member of the coumarin family. DCPA has a unique chemical structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of DCPA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. DCPA has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
DCPA has been found to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. DCPA has also been found to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for drug development. Additionally, DCPA has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
DCPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DCPA has also been found to have low toxicity, making it a safe compound to work with in the lab. However, there are some limitations to working with DCPA in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, DCPA has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on DCPA. One potential direction is to study its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of DCPA in vivo and to develop effective drug delivery methods. Another potential direction is to study the antimicrobial properties of DCPA and its potential use in the development of new antibiotics. Additionally, further studies are needed to understand the mechanism of action of DCPA and its potential applications in the treatment of various diseases.
Synthesis Methods
DCPA can be synthesized through a multistep reaction process using starting materials such as 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and 2-chloroallyl chloride. The reaction involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation steps.
Scientific Research Applications
DCPA has been studied extensively for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development. DCPA has also been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells. Additionally, DCPA has been studied for its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.
properties
IUPAC Name |
7-(2-chloroprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9(16)8-18-10-5-6-12-11-3-2-4-13(11)15(17)19-14(12)7-10/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTNXAZLMYORQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chloroprop-2-en-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
![4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)